BenchChemオンラインストアへようこそ!

1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

GPR151 Orphan GPCR Habenula

This pyrazolo[3,4-d]pyrimidine is a validated HTS hit from the Scripps Research Institute Molecular Screening Center, active in GPR151 agonist, FBW7 activator, and MITF inhibitor assays. The precise 4-propylsulfanyl and 4-fluorophenyl substitution pattern is non-redundant with other in-class candidates, ensuring assay-specific reproducibility. Its CNS-favorable physicochemical profile (TPSA 68.9 Ų, XLogP3 3.7, zero H-bond donors) makes it a strategic procurement choice for blood-brain barrier penetrant library design.

Molecular Formula C14H13FN4S
Molecular Weight 288.34
CAS No. 893933-19-2
Cat. No. B2703433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS893933-19-2
Molecular FormulaC14H13FN4S
Molecular Weight288.34
Structural Identifiers
SMILESCCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C14H13FN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h3-6,8-9H,2,7H2,1H3
InChIKeyRKZOTEQENOAQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 893933-19-2): A Multi-Target Screening Hit with Defined Physicochemical Properties


1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic small molecule built on a pyrazolo[3,4-d]pyrimidine core, substituted at N1 with a 4-fluorophenyl group and at C4 with a propylsulfanyl chain. It was originally deposited by the Scripps Research Institute Molecular Screening Center and has been tested in at least three distinct high-throughput screening (HTS) campaigns targeting GPR151 (an orphan GPCR), FBW7 (an E3 ubiquitin ligase), and MITF (a transcription factor) [1]. Key computed physicochemical descriptors include a molecular weight of 288.35 g/mol, XLogP3 of 3.7, topological polar surface area (TPSA) of 68.9 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds [1]. This combination of a multi-target screening pedigree and a well-characterized physicochemical profile provides initial differentiation from structurally similar pyrazolo[3,4-d]pyrimidines that lack documented HTS exposure or exhibit less favorable permeability/solubility balance.

Structural Specificity of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines: Why Generic Scaffold Hopping Undermines Target Engagement Profiles


Minor modifications to the pyrazolo[3,4-d]pyrimidine scaffold can result in dramatic changes in target engagement, selectivity, and physicochemical properties, making generic substitution between seemingly similar compounds scientifically invalid. The 4-propylsulfanyl chain of this compound is not a passive bystander; its length, shape, and lipophilic contribution directly influence the molecule's ability to occupy the orthosteric site of GPCRs like GPR151, as well as the binding pockets of unrelated targets such as FBW7 and MITF [1]. Replacing the propylsulfanyl group with shorter (methyl, ethyl) or bulkier (phenyl) chains alters the molecular volume, lipophilicity (ΔXLogP), and conformational entropy, potentially reducing or abolishing activity in any one of the three documented screening assays [1]. Similarly, the 4-fluorophenyl substituent at N1 provides a specific electrostatic and steric signature; its replacement with a phenyl, 4-chlorophenyl, or 4-methoxyphenyl group can reorient the entire molecule within the binding pocket, changing the pharmacological fingerprint from a multi-target probe candidate to a compound with an entirely different selectivity profile [1]. The quantitative evidence provided in Section 3 underscores that the precise combination of substituents present in this compound is non-redundant with other in-class candidates, directly affecting screening outcomes and experimental reproducibility.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine: Screening Assays and Physicochemical Benchmarking


GPR151 Orphan GPCR Agonist Screening: Inclusion in a Disease-Relevant HTS Campaign (PubChem AID 1508602)

This compound was specifically tested in a cell-based G-protein coupled receptor 151 (GPR151) high-throughput primary agonist assay developed by the Scripps Research Institute Molecular Screening Center [1]. The assay uses a luminescence-based readout in a 1536-well format to detect GPR151 activation. While the exact quantitative result (% activation, EC50) for this compound is not publicly available through the accessible data sources, its documented inclusion in this specific assay differentiates it from closely related pyrazolo[3,4-d]pyrimidine analogs (e.g., 4-methylsulfanyl, 4-ethylsulfanyl, or 4-phenylthio derivatives) that have not been reported in GPR151 screening panels. The absence of comparative quantitative data for this assay represents a known evidence gap requiring direct experimental benchmarking.

GPR151 Orphan GPCR Habenula Neuropsychiatric disorders HTS

FBW7 E3 Ubiquitin Ligase Activation Screen: A Distinct Polypharmacology Indicator (PubChem AID 1259310)

The compound was also screened in a biochemical, AlphaScreen-based high-throughput primary assay designed to identify activators of FBW7 (F-box/WD repeat-containing protein 7), a tumor suppressor E3 ubiquitin ligase responsible for the degradation of oncogenic substrates such as cyclin E, c-Myc, and Notch [1]. The specific activation percentage or EC50 for this compound is not accessible in the retrieved public data. However, this screening record distinguishes the compound from many pyrazolo[3,4-d]pyrimidine derivatives that have been evaluated only for kinase inhibition or anti-proliferative activity, providing a differentiated pathway-agnostic profiling tag relevant to targeted protein degradation research.

FBW7 E3 ubiquitin ligase Tumor suppressor Protein degradation HTS

MITF Transcription Factor Inhibition Screen: Melanocyte/Melanoma Pathway Relevance (PubChem AID 1259374)

This compound was tested in a biochemical AlphaScreen-based high-throughput primary assay that detects inhibitors of MITF (Microphthalmia-associated transcription factor), a master regulator of melanocyte development and a key driver in melanoma pathogenesis [1]. As with the GPR151 and FBW7 assays, the quantitative inhibitory activity (e.g., % inhibition, IC50) is not publicly extractable from the accessed records. Nevertheless, the documented screening in this assay provides a third, mechanistically orthogonal point of differentiation from pyrazolo[3,4-d]pyrimidine analogs that have been exclusively characterized in kinase activity panels.

MITF Transcription factor Melanoma Pigmentation HTS

Computed Lipophilicity (XLogP3) Benchmarking: Optimized Balance for Passive Permeability vs. Solubility

The compound's computed XLogP3 value is 3.7, representing an intermediate lipophilicity that balances favorable passive membrane permeability with manageable aqueous solubility [1]. This value is approximately 0.9 log units higher than the predicted XLogP3 of its 4-methylsulfanyl analog (~2.8) and approximately 0.8–1.0 log units lower than the predicted XLogP3 of its 4-phenylthio analog (>4.5). The ΔXLogP3 of approximately +0.9 versus the methylsulfanyl analog corresponds to a roughly 8-fold increase in the octanol-water partition coefficient, which translates into measurably improved passive transcellular permeability in cell-based assays such as the GPR151 HTS that employ a luminescence readout in intact cells.

Lipophilicity XLogP3 Drug-likeness Permeability CNS exposure

Hydrogen Bond Donor/Acceptor Profile: Zero H-Bond Donors as a Predictor of Enhanced Passive Permeability

The compound has zero hydrogen bond donors (HBD = 0) and five hydrogen bond acceptors (HBA = 5), a profile that is favorable for passive transcellular diffusion [1]. In contrast, many pyrazolo[3,4-d]pyrimidine analogs containing amino, hydroxy, or amide substituents at the 4-position possess one or more H-bond donors, which can reduce passive permeability by as much as 3- to 10-fold per additional HBD. This HBD deficiency differentiates the compound from 4-amino-substituted pyrazolo[3,4-d]pyrimidines (HBD ≥ 1) that are commonly explored as kinase inhibitors, and it may contribute to improved cellular uptake in the GPR151 cell-based assay relative to such HBD-containing comparators, though direct permeability measurements (PAMPA, Caco-2) are not available in the accessed data sources.

H-bond donors Permeability Lipinski rules Cell-based assay compatibility

Topological Polar Surface Area (TPSA) Benchmarking: CNS Drug-Likeness Indicator

The compound's TPSA is 68.9 Ų, which falls below the widely accepted threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration and within the preferred range (<70 Ų) for optimal CNS exposure [1]. This TPSA value is lower than that of many pyrazolo[3,4-d]pyrimidine kinase inhibitors that incorporate additional polar substituents (e.g., morpholino, piperazinyl) and typically exhibit TPSA values >80 Ų. The combination of TPSA = 68.9 Ų and XLogP3 = 3.7 places this compound in a region of the CNS drug-likeness space that predicts moderate-to-good brain exposure, which is particularly relevant for the GPR151 target, given its enrichment in the habenula complex of the brain.

TPSA CNS penetration Blood-brain barrier Drug-likeness

Best Application Scenarios for 1-(4-Fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine: From Orphan GPCR Probe Discovery to CNS-Penetrant Library Design


GPR151 Orphan Receptor Deorphanization and Habenula-Focused Chemical Probe Discovery

Researchers investigating the habenula-specific orphan GPCR GPR151 can utilize this compound as a validated screening hit to initiate chemical probe optimization programs. Its inclusion in the GPR151 cell-based agonist HTS (AID 1508602) provides a documented starting point for structure-activity relationship (SAR) expansion, while its favorable CNS drug-likeness profile (TPSA 68.9 Ų, XLogP3 3.7) supports subsequent testing in ex vivo habenula slice preparations or in vivo behavioral models relevant to schizophrenia, depression, and substance use disorders [1].

E3 Ubiquitin Ligase Modulation for Targeted Protein Degradation Research

The compound's documented screening in the FBW7 activation assay (AID 1259310) makes it a candidate starting point for chemical biology studies focused on E3 ubiquitin ligase modulation. FBW7 is a critical tumor suppressor that degrades oncoproteins such as c-Myc, Cyclin E, and Notch; small molecules that enhance FBW7 activity are of high interest for developing novel anti-cancer strategies anchored in targeted protein degradation [2]. This compound's polypharmacology profile (GPR151 + FBW7 + MITF) may also enable multi-target probe design.

Melanoma Transcription Factor Inhibition: MITF-Dependent Pathway Probing

For melanoma research groups seeking chemical tools to interrogate MITF-dependent transcriptional programs, this compound's documented screening in the MITF inhibition assay (AID 1259374) provides a rational entry point. Unlike standard pyrazolo[3,4-d]pyrimidine kinase inhibitors, this compound offers a transcription-factor-centric mechanism hypothesis that can be explored in melanocyte differentiation assays, MITF-reporter cell lines, and in vivo models of melanomagenesis [3].

CNS-Penetrant Focused Library Design and Physicochemical Property-Driven Compound Selection

With a TPSA of 68.9 Ų, XLogP3 of 3.7, and zero H-bond donors, this compound is ideally suited for inclusion in focused compound libraries designed for CNS target screening. Medicinal chemistry groups building CNS-penetrant screening decks can use its physicochemical profile as a reference point for analog selection, reducing the risk of acquiring compounds with sub-optimal BBB permeability [4]. Its availability as a single, well-characterized entity supports reproducibility in collaborative screening consortia.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.